1,4-Bis(dicyclohexylphosphino)butane

Vue d'ensemble

Description

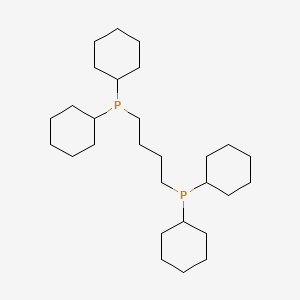

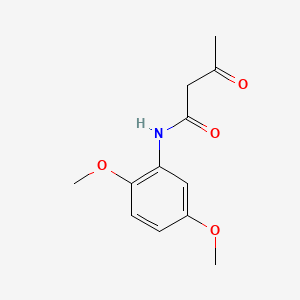

1,4-Bis(dicyclohexylphosphino)butane is a chemical compound with the molecular formula (C₆H₁₁)₂P(CH₂)₄P(C₆H₁₁)₂. It is a bidentate ligand, meaning it can form two bonds with a central metal atom. This compound is widely used in organometallic chemistry and catalysis due to its ability to stabilize metal complexes .

Applications De Recherche Scientifique

1,4-Bis(dicyclohexylphosphino)butane has a wide range of applications in scientific research:

Chemistry: It is extensively used as a ligand in the synthesis of metal complexes and in catalytic processes.

Biology: It can be used to study the interactions between metal ions and biological molecules.

Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceuticals is ongoing.

Industry: It is used in the production of fine chemicals and in various catalytic processes in the chemical industry

Mécanisme D'action

Target of Action

1,4-Bis(dicyclohexylphosphino)butane is primarily used as a phosphine compound chemical precursor . It is a ligand that targets various metal catalysts in a range of chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with metal catalysts. It binds to these catalysts and enhances their ability to facilitate various chemical reactions .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in catalytic functionalization of C–H bonds, which has become a significant research area in modern organic synthesis . This compound plays a crucial role in various catalytic reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the enhanced efficiency and selectivity of the chemical reactions it facilitates . By acting as a ligand for metal catalysts, it enables these catalysts to more effectively facilitate various chemical reactions .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other substances, and the specific metal catalyst used . For example, it is typically stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

1,4-Bis(dicyclohexylphosphino)butane plays a significant role in biochemical reactions by acting as a ligand that facilitates the formation of metal complexes. These complexes are crucial in various catalytic processes. The compound interacts with enzymes and proteins that contain metal centers, such as cytochrome P450 enzymes. The nature of these interactions involves the coordination of the phosphine groups to the metal ions, enhancing the catalytic activity of the enzymes .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in catalysis. It influences cell function by modulating enzyme activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of various substrates, leading to changes in cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable metal-ligand complexes. These complexes can either activate or inhibit enzymes depending on the specific reaction. The binding interactions involve the coordination of the phosphine groups to the metal ions, which can lead to changes in the enzyme’s conformation and activity. This mechanism is crucial for the compound’s role in catalysis and its impact on biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert conditions but can degrade when exposed to air or moisture. Long-term studies have shown that its catalytic activity can decrease over time, affecting cellular function in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity without causing significant toxicity. At high doses, it can exhibit toxic effects, including enzyme inhibition and adverse impacts on cellular metabolism. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, its interaction with cytochrome P450 enzymes can affect the metabolism of drugs and other substrates, leading to changes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution is crucial for its role in catalysis and its impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with enzymes and proteins within these compartments. Understanding its subcellular distribution is essential for elucidating its role in biochemical reactions .

Méthodes De Préparation

1,4-Bis(dicyclohexylphosphino)butane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutane with dicyclohexylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .

Analyse Des Réactions Chimiques

1,4-Bis(dicyclohexylphosphino)butane undergoes various types of chemical reactions, primarily due to its role as a ligand in coordination chemistry. Some common reactions include:

Substitution Reactions: It can replace other ligands in metal complexes.

Oxidation and Reduction Reactions: The phosphine groups can undergo oxidation to form phosphine oxides.

Coupling Reactions: It is used in cross-coupling reactions such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings

Common reagents and conditions for these reactions include palladium or nickel catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions are often complex metal-organic frameworks or other organometallic compounds .

Comparaison Avec Des Composés Similaires

1,4-Bis(dicyclohexylphosphino)butane can be compared with other similar bidentate ligands such as:

- 1,2-Bis(dicyclohexylphosphino)ethane

- 1,3-Bis(dicyclohexylphosphino)propane

- 1,4-Bis(diphenylphosphino)butane

- Bis(dicyclohexylphosphino)methane

What sets this compound apart is its specific chain length and the steric bulk provided by the dicyclohexyl groups, which can influence the reactivity and stability of the metal complexes it forms .

Propriétés

IUPAC Name |

dicyclohexyl(4-dicyclohexylphosphanylbutyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZGLXFLSFWPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348220 | |

| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65038-36-0 | |

| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,4-Bis(dicyclohexylphosphino)butane a valuable ligand in catalytic systems?

A1: this compound exhibits strong electron-donating properties due to the presence of two phosphorus atoms each bearing two cyclohexyl groups. This characteristic, coupled with its ability to act as a chelating ligand by coordinating to a metal center through both phosphorus atoms, allows it to stabilize a variety of transition metal complexes. This stability is particularly important in catalytic cycles where the metal center undergoes changes in oxidation state and coordination number. The steric bulk provided by the cyclohexyl groups can also influence the selectivity of the catalyst by creating a specific environment around the metal center, favoring certain reaction pathways over others.

Q2: Can you give specific examples of how this compound has been used in catalysis?

A2: this compound has shown promising results in several catalytic applications:

- Hydrogenation: A ruthenium complex bearing dcypb, [fac-RuH3(CO)(dcypb)]-, was found to be highly effective for the hydrogenation of benzophenone under mild conditions. [] This complex exhibited activity at atmospheric hydrogen pressure in refluxing 2-propanol, demonstrating its potential for reducing challenging substrates.

- Murai Catalysis: The same ruthenium complex mentioned above was also active in the ortho functionalization of benzophenone under ethylene pressure, a reaction known as Murai catalysis. [] While the exact mechanism is still under investigation, the formation of a key intermediate, RuH(CO), was observed, suggesting the role of dcypb in facilitating this transformation.

- Methanol Carbonylation: Rhodium(I) carbonyl complexes incorporating dcypb have been explored for their potential in methanol carbonylation to acetic acid. [] This reaction is crucial in industrial chemistry, and the study explored the impact of different diphosphine ligands on catalyst activity and selectivity in the presence of hydrogen. Notably, the study revealed the formation of stable rhodium(III) acetyl complexes, highlighting the role of dcypb in stabilizing different oxidation states of the metal center during the catalytic cycle.

- Atom-Transfer Radical Addition (ATRA): Dcypb played a crucial role in developing highly active catalysts for ATRA reactions. Specifically, the complex [{(tpc)Rh(μ-Cl)3Ru(dcypb)}2(μ-N2)] exhibited remarkable activity in the addition of CCl4 to styrene. [] This highlights the versatility of dcypb in facilitating different types of catalytic transformations.

Q3: How does the structure of this compound influence its performance in these catalytic reactions?

A3: The structure of this compound impacts its catalytic activity in several ways:

- Steric Bulk: The bulky cyclohexyl groups on the phosphorus atoms create steric hindrance around the metal center. This steric effect can favor the formation of specific isomers of the metal complex, influencing the reaction pathway and selectivity. For instance, in the ruthenium dimer complexes discussed earlier, the steric bulk of dcypb dictates the preference for specific bridging chloride isomers, impacting their reactivity. [] Similarly, in the rhodium-catalyzed hydrogenation of dienes, differences in the dihedral angles observed in complexes with dcypb compared to less bulky ligands highlight the steric influence on substrate coordination and reactivity. []

Q4: What are the limitations of using this compound in catalysis, and are there any potential areas for improvement?

A4: While this compound has proven useful in catalysis, some limitations exist:

- Catalyst Stability: A study on ruthenium metathesis catalysts showed that complexes bearing dcypb can undergo deactivation through the formation of face-bridged dimers. [] This highlights a potential limitation, particularly in reactions requiring long catalyst lifetimes. Future research could focus on modifying the ligand structure or reaction conditions to improve catalyst stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1583881.png)